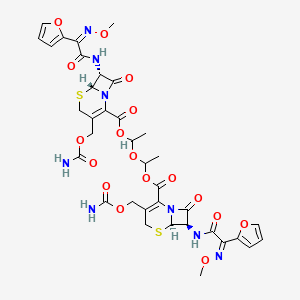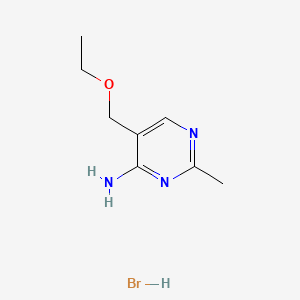![molecular formula C62H88Br2N2O4S2 B565835 4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone CAS No. 1178586-27-0](/img/structure/B565835.png)
4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a complex organic compound known for its unique structural properties and applications in organic electronics. This compound is characterized by its conjugated system, which allows for efficient charge transport, making it a valuable material in the field of organic semiconductors.
作用機序
Target of Action
The primary target of this compound is organic semiconductors . The compound contains a DPP moiety, which is a strong acceptor unit used in the design of organic semiconductors .
Mode of Action
The compound interacts with its targets through its planar conjugated bicyclic structure, which engages stronger π–π interactions . This allows tuning the band-gap and energy-level of polymer organic semiconductors .
Biochemical Pathways
The compound affects the performance of organic semiconductors. It is used in the synthesis of DPP-containing polymers, which are considered promising materials for optimizing the performance of organic semiconductors .
Result of Action
The compound’s action results in improved performance of organic semiconductors. For instance, a 2,5-Bis (2-octyldodecyl)pyrrolo [3,4-c]pyrrole-1,4- (2H,5H)-dione-based donor-acceptor alternating copolymer bearing 5,5’-di (thiophen-2-yl)-2,2’-biselenophene exhibited 1.5 cm 2 /Vs hole mobility in thin-film transistors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone typically involves a multi-step process. One common method includes the Stille coupling reaction, where organotin compounds react with halides in the presence of a palladium catalyst. The reaction conditions often involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming the corresponding thiophenes.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenes.
Substitution: Various substituted thiophenes depending on the reagents used.
科学的研究の応用
4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and photovoltaic cells.
Material Science: Its unique structure allows for the development of new materials with tailored electronic properties.
Chemical Sensors: Employed in the design of sensors for detecting various chemical species due to its responsive electronic properties.
類似化合物との比較
Similar Compounds
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole
Uniqueness
4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone stands out due to its extended conjugated system and the presence of multiple functional groups, which provide enhanced solubility and electronic properties. This makes it particularly suitable for high-performance organic electronic applications.
特性
IUPAC Name |
2,9-bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H88Br2N2O4S2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-65-59(67)49-41-48(52-38-40-54(64)72-52)58-56-50(42-47(51-37-39-53(63)71-51)57(55(49)56)61(65)69)60(68)66(62(58)70)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-42,45-46H,5-36,43-44H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBLANUJLYJBOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=CC(=C3C4=C(C=C(C(=C24)C1=O)C5=CC=C(S5)Br)C(=O)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)C6=CC=C(S6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H88Br2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1149.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/new.no-structure.jpg)






![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)


